![molecular formula C21H28O B1252828 Pregna-1,4,20-trien-3-one](/img/structure/B1252828.png)
Pregna-1,4,20-trien-3-one
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Overview
Description
Pregna-1,4,20-trien-3-one is a corticosteroid hormone. It has a role as a metabolite.
Scientific Research Applications
Antibacterial Activities
Pregna-1,4,20-trien-3-one, isolated from the Pacific octocoral Carijoa multiflora, has shown promising antibacterial activities. This compound, along with another novel spiropregnane-based steroid, demonstrated effectiveness against various bacterial strains, highlighting its potential in antibacterial applications (Díaz-Marrero et al., 2011).
Cytotoxic Activity
In another study, pregna-1,4,20-trien-3-one was isolated from the Vietnamese octocoral Carijoa riisei. The isolated compounds, including pregnane steroids like pregna-1,4,20-trien-3-one, were evaluated for their cytotoxic activity against human cancer cell lines. Some compounds showed significant cytotoxicity, suggesting their potential use in cancer treatment (Hoai et al., 2017).
Cancer Research
Pregna-1,4,20-trien-3-one was also studied for its role in cancer research. A study explored the synthesis and biological activity of pregnane derivatives with triazole or imidazole rings, which are significant for hormone-dependent diseases treatment, including cancer. These compounds showed inhibitory effects on cell proliferation in various human cancer cell lines, indicating their potential in cancer therapy (Silva-Ortiz et al., 2016).
Steroid Chemistry and Microbial Conversion
In steroid chemistry, pregna-1,4,20-trien-3-one's microbial conversion has been studied. The transformation of related steroid compounds by microorganisms like Nocardioides simplex provides insights into the production of valuable steroids. These transformations involve various biochemical processes, such as dehydrogenation and deacetylation, crucial for producing modern glucocorticoids (Fokina et al., 2003).
Anti-Cancer Drug Synthesis
The pregnane steroid, 5alpha-pregna-1,20-dien-3-one, which is related to pregna-1,4,20-trien-3-one, has been synthesized for potential application in anti-cancer drug development. The synthesis process involves various chemical reactions that yield conjugated enones, which are crucial intermediates in steroid chemistry and could be significant for developing novel cancer therapies (Schow & Mcmorris, 1977).
Novelty in Marine Sponges
Research has also identified pregnane steroids, including compounds related to pregna-1,4,20-trien-3-one, in marine sponges like Axinella agnata. These steroids are unique due to their structural features and have potential applications in developing new drugs and therapeutic agents (Guella & Pietra, 1988).
properties
Product Name |
Pregna-1,4,20-trien-3-one |
---|---|
Molecular Formula |
C21H28O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-ethenyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4,9,11,13-14,17-19H,1,5-8,10,12H2,2-3H3/t14-,17-,18-,19-,20+,21-/m0/s1 |
InChI Key |
KFTYFBOHSUEIEJ-NWSAAYAGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C=C)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2C=C)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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